1,1,2-Tribromoethane

Descripción general

Descripción

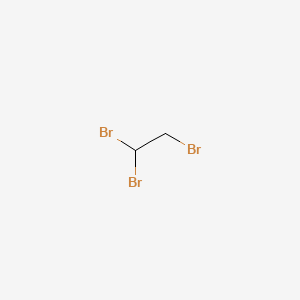

1,1,2-Tribromoethane is an organobromine compound with the molecular formula C₂H₃Br₃. It is a colorless to pale yellow liquid with a high density and a boiling point of approximately 462.1 K . This compound is primarily used in organic synthesis and as an intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1,2-Tribromoethane can be synthesized through the bromination of ethylene. The reaction involves the addition of bromine to ethylene in the presence of a catalyst, typically iron or aluminum bromide, under controlled conditions to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound typically involves the same bromination process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and to control the rate of bromine addition .

Análisis De Reacciones Químicas

Substitution Reactions

1,1,2-Tribromoethane can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

-

Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products:

-

Substitution products include 1,1-dibromoethane and 1-bromo-2-hydroxyethane, as well as other substituted ethane derivatives.

Elimination Reactions

Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

-

Elimination: Strong bases like potassium hydroxide in ethanol.

Major Products:

-

The major product of elimination reactions is ethylene, along with other alkenes.

Reduction Reactions

This compound can be reduced to ethylene or other less brominated compounds using reducing agents.

Common Reagents and Conditions:

-

Reduction: Zinc dust in acetic acid or other mild reducing agents.

Major Products:

-

Reduction yields ethylene and partially brominated ethanes.

Production Method

A method for producing this compound involves brominating 1,1,2-trihaloethane represented by the formula (1):

where X1, X2, and X3 represent a chlorine or bromine atom, with at least one being a chlorine atom . The 1,1,2-trihaloethane used can be 1,2-dibromo-1-chloroethane or 1,1,2-trichloroethane . The reaction involves reacting 1,1,2-trihaloethane with aluminum and bromine or with an aluminum halide having one or more bromine atoms . Examples of aluminum halides include AlBrCl₂, AlBr₂Cl, AlBrF₂, AlBr₂F, AlBrClF, and AlBr₃ (aluminum bromide) .

Reaction Conditions:

-

The reaction temperature is maintained between -78°C and 20°C, preferably between -50°C and 10°C, and more preferably between -30°C and 5°C .

-

The amount of bromine is preferably in the range of 0.1 to 5 equivalents relative to the 1,1,2-trihaloethane .

The reaction can be conducted in the presence or absence of a solvent, with a preference for alkyl halide solvents such as chlorinated, brominated, or fluorinated solvents . Brominated solvents, particularly those with only bromine atoms as halogen atoms, like dibromomethane, are preferred .

Aplicaciones Científicas De Investigación

Organic Synthesis

1,1,2-Tribromoethane serves as a versatile intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals : Used in the synthesis of antibiotics and other medicinal compounds.

- Agrochemicals : Acts as a precursor for pesticides and herbicides.

- Flame Retardants : Its bromine content enhances fire resistance in materials.

Table 1: Applications in Organic Synthesis

| Application Type | Examples |

|---|---|

| Pharmaceuticals | Antibiotics, analgesics |

| Agrochemicals | Pesticides, herbicides |

| Material Science | Flame retardants |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference compound in techniques such as:

- Gas Chromatography (GC) : Serves as a standard for calibration.

- Mass Spectrometry (MS) : Used for identifying and quantifying compounds through its unique mass spectrum.

Case Study: Analytical Reference

A study demonstrated the effectiveness of this compound as a standard in GC-MS analysis of complex mixtures, providing reliable results for quantitative assessments .

Material Science

The compound is employed in developing advanced materials due to its flame-retardant properties. It is incorporated into polymers and coatings to enhance fire safety standards.

Table 2: Material Applications

| Material Type | Application |

|---|---|

| Polymers | Flame-retardant coatings |

| Coatings | Protective layers for electronics |

Environmental Studies

Recent research has highlighted the environmental implications of this compound. It has been studied for its persistence and potential bioaccumulation in ecosystems. The compound's reactivity can lead to significant environmental transformations.

Case Study: Environmental Impact Assessment

A comprehensive review assessed the ecological risks associated with this compound exposure in soil and water systems. The study found that while it poses risks due to its toxicity, proper management strategies can mitigate these effects .

Chemical Reactions Involving this compound

The compound undergoes various chemical reactions:

- Nucleophilic Substitution : Can replace bromine atoms with nucleophiles like hydroxide ions.

- Elimination Reactions : Under basic conditions, it can form alkenes.

- Reduction Reactions : Can be reduced to less brominated compounds or ethylene using reducing agents.

Table 3: Reaction Types

| Reaction Type | Description | Major Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | 1-bromo-2-hydroxyethane |

| Elimination | Formation of alkenes | Ethylene |

| Reduction | Conversion to ethylene | Partially brominated ethanes |

Mecanismo De Acción

The mechanism by which 1,1,2-tribromoethane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes through an E2 mechanism. The molecular targets and pathways involved vary depending on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

1,1,1-Tribromoethane: Similar in structure but with different reactivity due to the position of the bromine atoms.

1,1,2,2-Tetrabromoethane: Contains an additional bromine atom, leading to different chemical properties and applications.

1,2-Dibromoethane: Lacks one bromine atom compared to 1,1,2-tribromoethane, resulting in different reactivity and uses.

Uniqueness: this compound is unique due to its specific arrangement of bromine atoms, which influences its reactivity and the types of reactions it can undergo. Its ability to participate in both substitution and elimination reactions makes it a versatile intermediate in organic synthesis .

Actividad Biológica

1,1,2-Tribromoethane (C2H3Br3) is a halogenated organic compound that has been studied for its biological activity and potential toxicity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of ethane where three hydrogen atoms are replaced by bromine atoms. Its molecular weight is approximately 266.76 g/mol. The presence of multiple bromine atoms suggests potential interactions with biological molecules through mechanisms such as halogen bonding, which may influence its biological activity.

Target Interactions

- Halogen Bonding : The bromine atoms in this compound can form weak non-covalent interactions with electron-rich regions in other molecules, potentially altering their structure and function.

- Biochemical Interference : Halogenated compounds like this compound may interfere with various biochemical processes due to their reactivity and potential for bioaccumulation.

Pharmacokinetics

The compound's pharmacokinetics have not been extensively studied; however, its lipophilicity suggests it may accumulate in fatty tissues and affect metabolic pathways.

Acute Toxicity

This compound has been classified as harmful if swallowed (H302) and causes skin irritation (H315) . In animal studies, high doses have shown significant toxicity leading to adverse effects on organ systems.

Chronic Exposure

Chronic exposure studies indicate that halogenated ethanes can lead to renal toxicity. In particular, rats exposed to similar compounds exhibited increased kidney weights and signs of renal damage . While specific data on this compound is limited, the structural similarities suggest comparable risks.

Case Studies and Research Findings

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological impact. Studies suggest that halogenated compounds can bioaccumulate in aquatic organisms and may disrupt endocrine functions in wildlife.

Propiedades

IUPAC Name |

1,1,2-tribromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br3/c3-1-2(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMDOMSJJIFTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058817 | |

| Record name | Ethane, 1,1,2-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-74-0 | |

| Record name | 1,1,2-Tribromoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,1,2-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1,1,2-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-tribromoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.